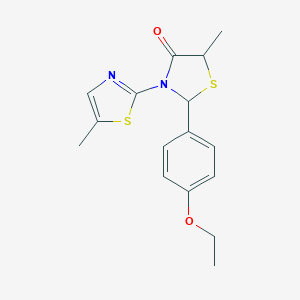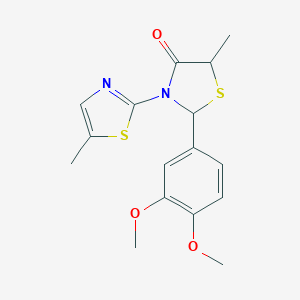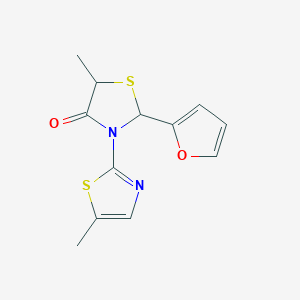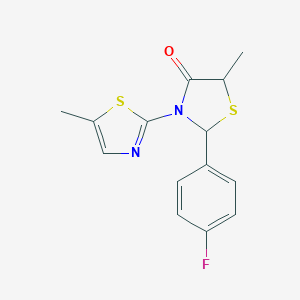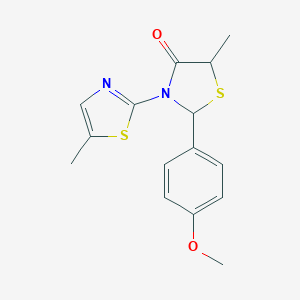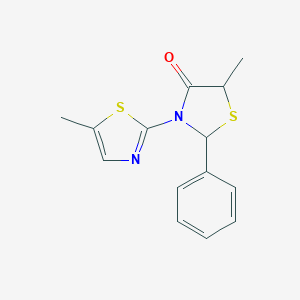![molecular formula C20H10ClF4N3O3 B277758 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B277758.png)
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as COB-1, is a chemical compound that has gained much attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in studying different biological processes.
作用机制
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating various biological processes. It works by binding to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its substrate. This inhibition of kinase activity has downstream effects on various biological processes, making this compound a valuable tool in studying these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2, GSK-3β, and other protein kinases, which play crucial roles in regulating various biological processes. This compound has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer drug.
实验室实验的优点和局限性
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool in studying different biological processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. One potential direction is to study its potential as an anti-cancer drug. This compound has been found to inhibit the proliferation of cancer cells, and further research may reveal its potential as a treatment for cancer. Another potential direction is to study its role in regulating other biological processes, such as the immune response or cell differentiation. Finally, further research may reveal new protein kinases that are inhibited by this compound, which could provide new insights into the regulation of different biological processes.
合成方法
The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminophenol to form 2-chloro-5-aminobenzoic acid. This is then reacted with 2-chloro-5-bromoacetophenone to form the intermediate product. The final step involves the reaction of the intermediate product with 2-oxazoline to form this compound.
科学研究应用
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been found to have various applications in scientific research. It has been used as a tool to study the role of certain proteins in different biological processes. For example, this compound has been used to study the role of the protein kinase CK2 in regulating the activity of the transcription factor NF-κB. It has also been used to study the role of the protein kinase GSK-3β in regulating the activity of the transcription factor β-catenin.
属性
分子式 |
C20H10ClF4N3O3 |
|---|---|
分子量 |
451.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C20H10ClF4N3O3/c1-30-17-15(24)13(22)12(14(23)16(17)25)19(29)27-10-7-8(4-5-9(10)21)20-28-18-11(31-20)3-2-6-26-18/h2-7H,1H3,(H,27,29) |
InChI 键 |
KYRXDJZJTHPLPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)F)F |
规范 SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
